molecular formula C5H9NO B057599 3-Dimethylaminoacrolein CAS No. 927-63-9

3-Dimethylaminoacrolein

Cat. No.: B057599
CAS No.: 927-63-9
M. Wt: 99.13 g/mol
InChI Key: RRLMPLDPCKRASL-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(Dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

Properties

CAS No.

927-63-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3

InChI Key

RRLMPLDPCKRASL-UHFFFAOYSA-N

SMILES

CN(C)C=CC=O

Isomeric SMILES

CN(C)/C=C/C=O

Canonical SMILES

CN(C)C=CC=O

927-63-9

Pictograms

Corrosive

Synonyms

3-(Dimethylamino)-2-propenal;  3-(Dimethylamino)acrolein;  3-(Dimethylamino)acrylaldehyde;  3-(Dimethylamino)propenal;  4-Dimethylamino-2-propen-1-al;  β-(Dimethylamino)acrolein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.

A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].

A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].

A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].

A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].

A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.

A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.

A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.

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